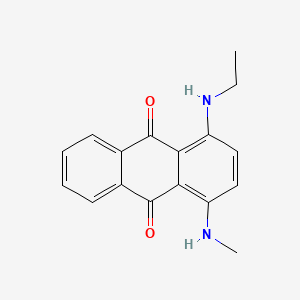
9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)-: is a derivative of anthracenedione, a class of organic compounds known for their applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of ethylamino and methylamino groups attached to the anthracenedione core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)- typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to form 9,10-dinitroanthracene.
Reduction: The nitro groups are then reduced to amino groups, resulting in 9,10-diaminoanthracene.
Alkylation: The amino groups are alkylated using ethylamine and methylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various electrophiles can be used under acidic or basic conditions to facilitate substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with different functional groups replacing the amino groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Dyes and Pigments: The compound is used in the synthesis of dyes and pigments due to its vibrant color properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Biological Staining: Used in staining techniques for microscopy due to its affinity for certain biological tissues.
Medicine:
Pharmaceuticals: Investigated for its potential use in drug development, particularly in cancer therapy due to its ability to intercalate with DNA.
Industry:
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)- involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in cancer therapy, where it can target rapidly dividing cancer cells.
Molecular Targets and Pathways:
DNA Intercalation: The primary target is DNA, where the compound inserts itself between the base pairs.
Apoptosis Induction: This intercalation can trigger apoptosis, or programmed cell death, in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-chloro-8-(methylamino)-
- 9,10-Anthracenedione, 1,8-bis(ethylamino)-
Comparison:
- 9,10-Anthracenedione, 1-amino-2-methyl-: This compound has a single amino group and a methyl group, making it less complex than 9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)-.
- 9,10-Anthracenedione, 1-chloro-8-(methylamino)-: The presence of a chloro group instead of an ethylamino group alters its reactivity and applications.
- 9,10-Anthracenedione, 1,8-bis(ethylamino)-: This compound has two ethylamino groups, which may enhance its solubility and reactivity compared to the mixed ethylamino and methylamino groups.
Uniqueness: The combination of ethylamino and methylamino groups in 9,10-Anthracenedione, 1-(ethylamino)-4-(methylamino)- provides a unique balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
65000-36-4 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1-(ethylamino)-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O2/c1-3-19-13-9-8-12(18-2)14-15(13)17(21)11-7-5-4-6-10(11)16(14)20/h4-9,18-19H,3H2,1-2H3 |
InChI-Schlüssel |
JOIIEYIBZDNPMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


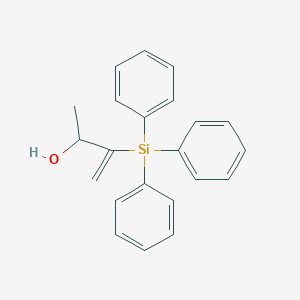


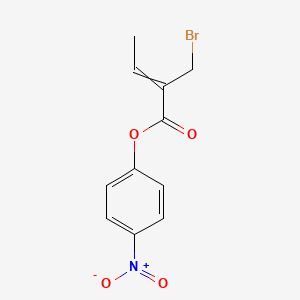
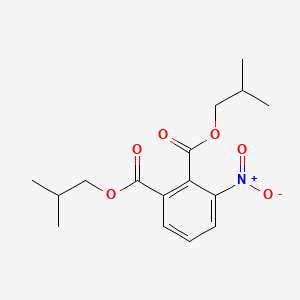
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
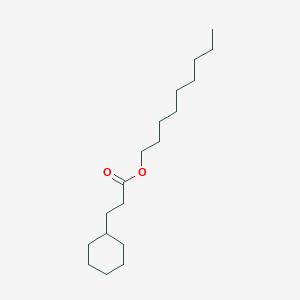
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)

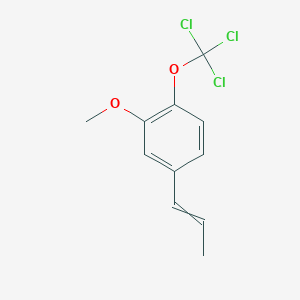
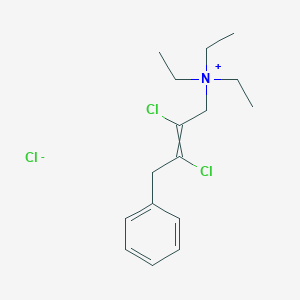
![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
